N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide
Overview
Description
N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
This can be achieved through a nucleophilic substitution reaction where the quinoline derivative reacts with a piperidine derivative in the presence of a base such as sodium carbonate . The final step involves the sulfonation of the quinoline-piperidine intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in tetrahydrofuran (THF) solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives .
Scientific Research Applications
N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
Piperidine derivatives: Such as piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide is unique due to its combined quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to simpler quinoline or piperidine derivatives .
Properties
IUPAC Name |
N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-17-6-2-10-20(25-17)16-26-13-5-7-18(15-26)14-24-29(27,28)21-11-3-8-19-9-4-12-23-22(19)21/h2-4,6,8-12,18,24H,5,7,13-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYRVMAUYRKOCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC(C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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